

Key synonyms for Bis(methylsulfinylethyl)sulfone-13C4.

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Compound of Interest

Compound Name: *Bis(methylsulfinylethyl)sulfone-13C4*

Cat. No.: *B13422298*

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An In-depth Technical Guide to **Bis(methylsulfinylethyl)sulfone-13C4**

This guide provides a comprehensive overview of **Bis(methylsulfinylethyl)sulfone-13C4**, including its chemical synonyms, physicochemical properties, and applications. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Chemical Identity and Synonyms

Bis(methylsulfinylethyl)sulfone-13C4 is the carbon-13 labeled version of Bis(methylsulfinylethyl)sulfone, a metabolite of sulfur mustard.^{[1][2]} The isotopic labeling makes it a valuable tool for quantitative analysis.^[2] The key identifiers and synonyms for both the labeled and unlabeled compounds are summarized below.

Identifier Type	Labeled: Bis(methylsulfinylethyl)sulfone- ¹³ C ₄	Unlabeled: Bis(methylsulfinylethyl)sulfone
Primary Name	Bis(methylsulfinylethyl)sulfone- ¹³ C ₄	Bis(methylsulfinylethyl)sulfone
Synonym 1	1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane- ¹³ C ₄	1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane[1][3]
Synonym 2	N/A	1,1'-Sulfonylbis[2-(methylsulfinyl)ethane][1][4]
Synonym 3	N/A	1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane[3]
CAS Number	672310-55-3[2]	137371-96-1[1][3][4]

Physicochemical Properties

The fundamental physicochemical properties of the labeled and unlabeled compounds are presented below. The mass difference is due to the incorporation of four ¹³C isotopes.

Property	Labeled: Bis(methylsulfinylethyl)sulfone- ¹³ C ₄	Unlabeled: Bis(methylsulfinylethyl)sulfone
Molecular Formula	C ₂ ¹³ C ₄ H ₁₄ O ₄ S ₃ [2]	C ₆ H ₁₄ O ₄ S ₃ [1][3]
Molecular Weight	250.34 g/mol [2]	246.37 g/mol [1][3]
SMILES	CS([¹³ CH ₂][¹³ CH ₂]S([¹³ CH ₂][¹³ CH ₂]S(C)=O)(=O)=O)=O[2]	CS(=O)CCS(=O)(=O)CCS(C)=O[1]
InChI Key	CGWQFULXJFXDII-UHFFFAOYSA-N	InChIKey=CGWQFULXJFXDII-UHFFFAOYSA-N[1]

Applications and Research Context

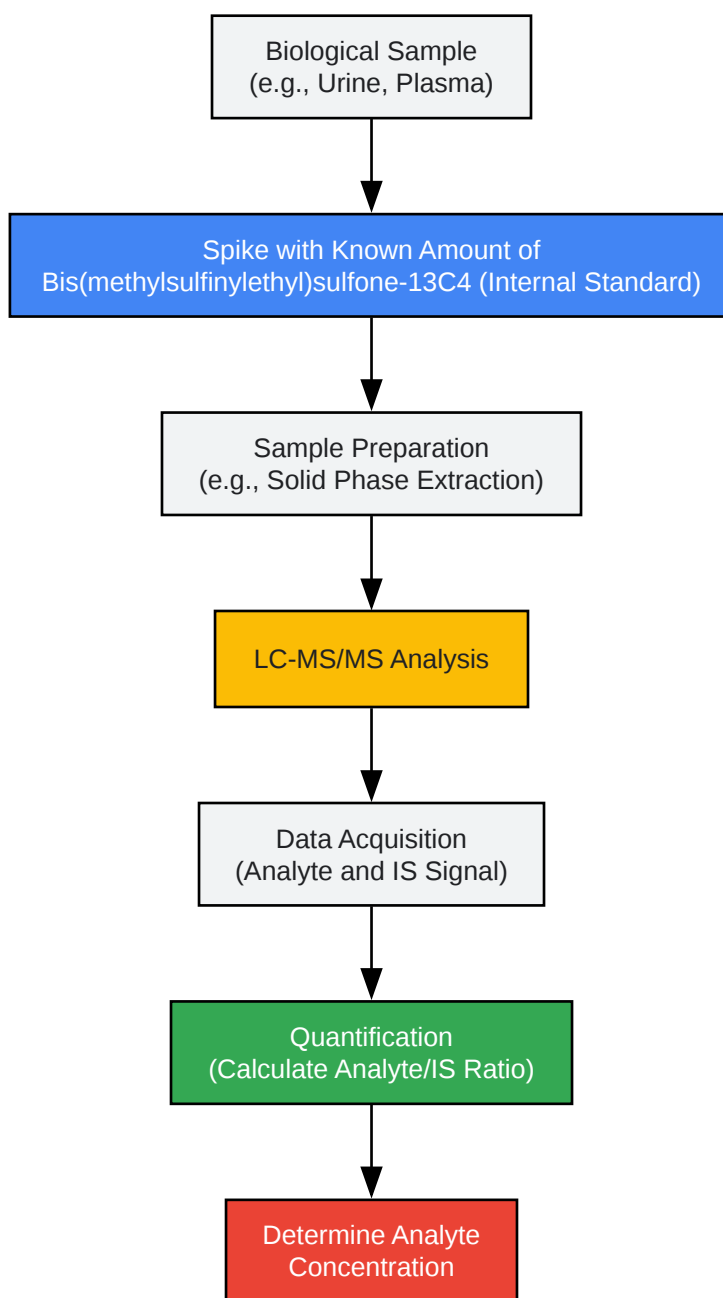
Isotopically Labeled Standard **Bis(methylsulfinylethyl)sulfone-13C4** serves primarily as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] Its utility as a tracer is crucial during drug development and in metabolic studies.^[2]

Parent Compound Research The unlabeled parent compound, Bis(methylsulfinylethyl)sulfone, is recognized as a metabolite of sulfur mustard found in urine.^[1] Research into related bis-sulfone derivatives has shown their potential as inhibitors of key metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II).^[5] This suggests that novel bis-sulfone compounds could be promising drug candidates for conditions like Alzheimer's disease, glaucoma, leukemia, and epilepsy.^[5]

Visualization of Workflows and Pathways

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using **Bis(methylsulfinylethyl)sulfone-13C4** as an internal standard in a quantitative LC-MS experiment.

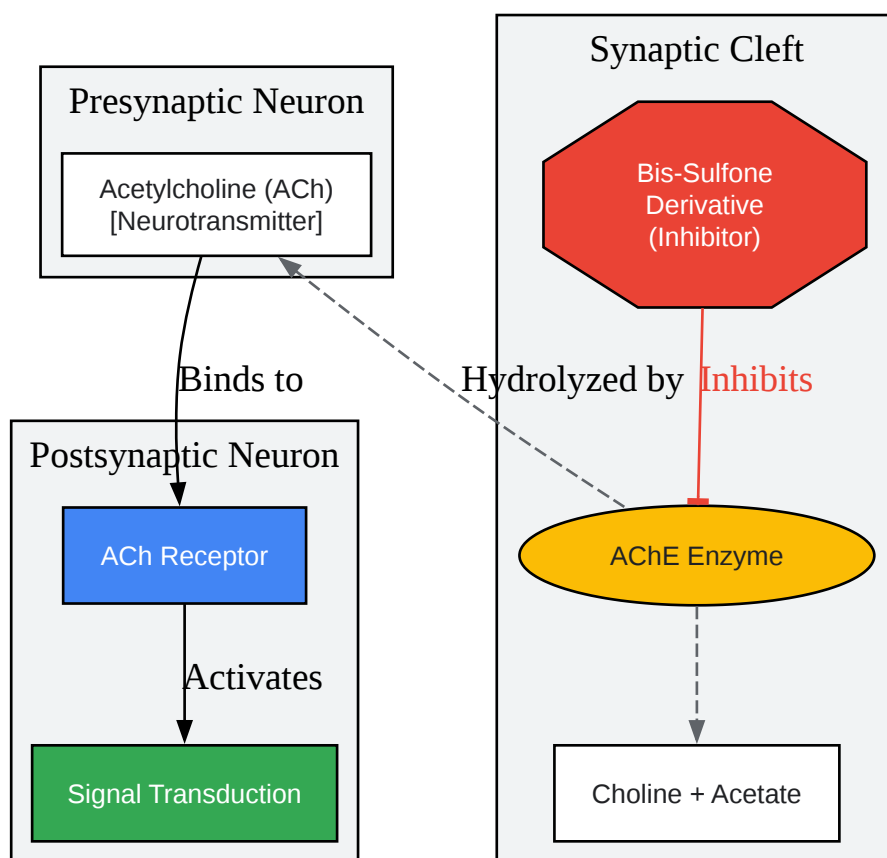


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Workflow for using a labeled internal standard.

Therapeutic Target Pathway

This diagram shows a simplified representation of the cholinergic synapse, where related bis-sulfone compounds act by inhibiting Acetylcholinesterase (AChE), a therapeutic strategy for Alzheimer's disease.[5]



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Inhibition of AChE in the cholinergic synapse.

Experimental Protocol: Quantification of a Target Analyte Using LC-MS/MS

This section provides a generalized protocol for the use of **Bis(methylsulfinylethyl)sulfone-13C4** as an internal standard (IS) for the quantification of its unlabeled analogue in a biological matrix.

Objective: To accurately quantify the concentration of Bis(methylsulfinylethyl)sulfone (analyte) in human urine.

Materials:

- **Bis(methylsulfinylethyl)sulfone-13C4** (Internal Standard Stock)

- Bis(methylsulfinylethyl)sulfone (Analyte Calibration Standard Stock)
- Human urine (control matrix)
- Methanol (LC-MS Grade)
- Water with 0.1% Formic Acid (Mobile Phase A)
- Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
- Solid Phase Extraction (SPE) Cartridges
- LC-MS/MS System with an Electrospray Ionization (ESI) source

Methodology:

- Preparation of Standards:
 - Prepare a series of calibration standards by spiking control urine with known concentrations of the analyte standard stock.
 - Prepare a working Internal Standard solution by diluting the **Bis(methylsulfinylethyl)sulfone-13C4** stock in methanol.
- Sample Preparation:
 - Thaw urine samples and calibration standards.
 - To 100 µL of each sample, standard, and quality control (QC), add 10 µL of the working IS solution.
 - Vortex each tube for 10 seconds.
 - Perform a solid-phase extraction (SPE) to clean up the samples and concentrate the analyte.
 - Elute the analyte and IS from the SPE cartridges.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 μ L of Mobile Phase A.
- LC-MS/MS Analysis:
 - Chromatography: Inject 5 μ L of the reconstituted sample onto a C18 reverse-phase column. Separate the analyte and IS using a gradient elution with Mobile Phases A and B.
 - Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
- Data Analysis and Quantification:
 - Integrate the chromatographic peaks for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area) for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

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